Thermodynamic Stability Deficit vs. Cyclohexanone Cyanohydrin: Equilibrium Constant Ratio of ~10¹³
The equilibrium constant (K_eq) for cyanohydrin formation from cyclopentanone is approximately 10¹³-fold smaller than that for cyclohexanone [1]. This difference originates from eclipsing torsional strain introduced when the cyclopentane ring carbon undergoes sp² → sp³ rehybridization upon cyanohydrin formation, whereas cyclohexanone cyanohydrin can adopt a relaxed staggered conformation with the OH axial and CN equatorial. This thermodynamic penalty directly translates into a greater propensity for retro-cyanohydrin cleavage under thermal or basic conditions, mandating milder reaction conditions and more careful handling during procurement, storage, and downstream derivatization.
| Evidence Dimension | Equilibrium constant for cyanohydrin formation (K_eq) |
|---|---|
| Target Compound Data | K_eq (cyclopentanone cyanohydrin) = K_ref (relative scale) |
| Comparator Or Baseline | Cyclohexanone cyanohydrin: K_eq ~10¹³ × K_ref |
| Quantified Difference | K_eq(cyclohexanone) / K_eq(cyclopentanone) ≈ 10¹³ |
| Conditions | Standard cyanohydrin formation equilibrium (carbonyl + HCN ⇌ cyanohydrin) in solution; based on established physical organic principles. |
Why This Matters
This 13-order-of-magnitude stability gap means that 1-hydroxycyclopentanecarbonitrile cannot be stored, handled, or reacted under conditions considered standard for cyclohexanone cyanohydrin; researchers must account for this liability when designing synthetic routes, and procurers should verify supplier handling and storage protocols.
- [1] Assertion (A): The equilibrium constant for cyanohydrin formation is 10¹³ times greater for cyclohexanone than for cyclopentanone. Reason (R): sp² → sp³ rehybridization introduces eclipsing interactions in the five-membered ring. Standard organic chemistry concept; referenced via Doubtnut Q&A (644132893). View Source
